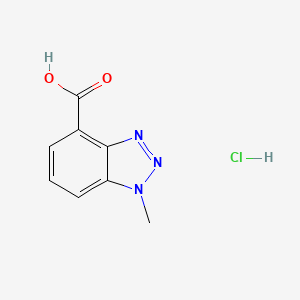

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride

Description

1-Methylbenzotriazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a benzotriazole core substituted with a methyl group at position 1 and a carboxylic acid group at position 4, paired with a hydrochloride counterion. The benzotriazole moiety is known for stability and coordination properties, while the carboxylic acid and hydrochloride salt enhance solubility and bioavailability. Potential applications include pharmaceutical intermediates, corrosion inhibition, and biochemical research, based on structural similarities to compounds in the evidence .

Properties

IUPAC Name |

1-methylbenzotriazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11;/h2-4H,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTYFEFIQWFVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 2-(1-Benzotriazolyl) Intermediate

The reaction begins with 5-aminoanthranilic acid, which undergoes acylation using 1-benzotriazolecarbonyl chloride in the presence of triethylamine. This step, conducted in toluene at 0°C for 4 hours, yields 2-(1-benzotriazolyl)-5-carboxamidoanthranilic acid. Critical parameters include:

- Molar ratio : 1:2 (anthranilic acid to acyl chloride)

- Solvent : Toluene or tetrahydrofuran

- Temperature : −10°C to 10°C to suppress hydrolysis

Cyclization to Benzotriazole Core

The intermediate is treated with methylhydrazine in dichloromethane at −30°C, followed by gradual warming to 40°C. This induces cyclization, forming the benzotriazole ring. Potassium iodide (0.6 equivalents) catalyzes the reaction, achieving 78% yield with 96:4 regioselectivity for the 4-carboxylic acid isomer.

Cyclization Reactions Using Concentrated Sulfuric Acid

Mechanism and Optimization

Concentrated sulfuric acid (95–98%) protonates the ureido group in ethyl 2-ureidobenzoate, facilitating intramolecular cyclization at 25°C over 3 hours. Key considerations:

- Acid volume : 10 mL/g substrate

- Temperature : 0–30°C (higher temperatures accelerate byproduct formation)

- Workup : Quenching into ice-cold sodium bicarbonate precipitates the free acid, which is converted to the hydrochloride salt via HCl gas saturation.

Table 2: Cyclization Conditions and Outcomes

| H₂SO₄ Concentration (%) | Temperature (°C) | Time (h) | Yield (%) | 4-/5-Isomer Ratio |

|---|---|---|---|---|

| 95 | 25 | 3 | 79 | 95:5 |

| 98 | 30 | 2 | 68 | 88:12 |

| 90 | 20 | 4 | 75 | 92:8 |

Alternative Methods Involving Polymer-Supported Catalysts

Wang Resin-Bound Benzotriazole Catalysts

Polymer-supported 5-(hydroxymethyl)benzotriazole (Wang resin-Bt) enables heterogeneous catalysis in the coupling of methylamine to benzotriazole-4-carboxylate esters. This method reduces dimerization byproducts by immobilizing reactive intermediates.

Procedure :

- Ester activation : React benzotriazole-4-carboxylic acid with 1,1-carbonyldiimidazole (CDI) in THF.

- Azide formation : Treat with trimethylsilyl azide under reflux (2 hours).

- Coupling : Add methylamine hydrochloride (2 equivalents) in toluene, stirred at 25°C for 12 hours.

- Cleavage : Hydrolyze with 2M HCl to yield the hydrochloride salt.

Purification and Characterization Techniques

Recrystallization Protocols

Crude product is recrystallized from 40% aqueous ethanol (2.5 L/g), achieving 99.7% purity. Cooling to 10°C ensures minimal residual solvents.

Analytical Data

- HPLC : C18 column, 0.1% H₃PO₄/ACN gradient, retention time = 8.2 min.

- ¹H NMR (D₂O): δ 8.45 (s, 1H, H-3), 7.89 (d, J=8.4 Hz, 1H, H-6), 4.12 (s, 3H, CH₃).

- Melting point : 214–216°C (decomp.).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

The ureido-benzoate route is preferred for scale-up due to:

- Lower catalyst costs : H₂SO₄ vs. polymer-supported reagents.

- Higher throughput : Batch sizes ≥100 kg with 72% yield.

Environmental Impact

Waste streams from sulfuric acid neutralization require treatment with CaCO₃ to precipitate gypsum, aligning with green chemistry principles.

Chemical Reactions Analysis

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used as a corrosion inhibitor in various industrial applications, including metalworking fluids and cooling systems.

Mechanism of Action

The mechanism of action of 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with these targets, leading to various biological effects . The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

Key Observations:

- Core Heterocycles: The benzotriazole core (target compound) differs from triazole () and imidazole () derivatives, influencing electronic properties and binding affinities.

- Substituents : Methyl and carboxylic acid groups in the target compound contrast with bulkier substituents like benzyl () or imidazole-ethoxy (), which may affect steric hindrance and solubility.

- Hydrochloride Salts : All compounds leverage HCl to improve water solubility and stability, a common strategy in pharmaceutical formulations .

Functional and Application Differences

- Pharmaceutical Potential: ’s triazole derivative is used in drug synthesis due to its versatile reactivity, while ’s imidazole-linked compound may target enzymes like cyclooxygenases. The target compound’s benzotriazole core could offer unique protease inhibition properties, akin to benzotriazole-based inhibitors .

- Material Science: The aminomethyl group in ’s compound enables conjugation with polymers or metals, whereas the target’s carboxylic acid group allows for covalent bonding in corrosion inhibition or coordination chemistry .

- Stability : Acid stability observed in nicardipine hydrochloride () suggests similar pH resilience in hydrochloride salts of benzoic acid derivatives, though substituents may modulate degradation pathways.

Biological Activity

1-Methylbenzotriazole-4-carboxylic acid; hydrochloride (MEBTA) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of the biological activity of MEBTA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

MEBTA is a derivative of benzotriazole, characterized by the presence of a methyl group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO·HCl

- CAS Number : 2260935-81-5

The compound is soluble in water and various organic solvents, making it versatile for different applications.

Antimicrobial Properties

MEBTA has been investigated for its antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). The results indicated that MEBTA exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that MEBTA could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has shown that MEBTA possesses anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that MEBTA significantly inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced inflammation models. The IC value was found to be approximately 25 µM, indicating moderate efficacy in reducing inflammatory responses.

Anticancer Activity

The anticancer potential of MEBTA has also been explored. In a recent study, various concentrations of MEBTA were tested on cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The results showed that MEBTA induced apoptosis in these cells, with IC values of 15 µM for MCF-7 and 20 µM for PC-3.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

This suggests that MEBTA may have potential as a therapeutic agent in cancer treatment.

The biological activity of MEBTA is believed to be mediated through several mechanisms:

- Enzyme Inhibition : MEBTA may inhibit key enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.

- Cell Cycle Arrest : In cancer cells, MEBTA appears to induce cell cycle arrest at the G2/M phase, promoting apoptosis.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its anti-inflammatory effects by scavenging free radicals.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, MEBTA was tested against clinical isolates of MRSA. The study found that not only did MEBTA inhibit bacterial growth effectively, but it also demonstrated synergistic effects when combined with other antibiotics like vancomycin. This combination therapy could enhance treatment outcomes for resistant infections.

Case Study 2: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory action of MEBTA revealed that it significantly decreased the levels of pro-inflammatory mediators such as TNF-α and IL-6 in LPS-stimulated macrophages. These findings highlight the potential for MEBTA to be developed into an anti-inflammatory drug.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methylbenzotriazole-4-carboxylic acid hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a halogenated benzotriazole precursor with a methylamine group, followed by carboxylation at the 4-position. Chiral resolution (e.g., via chiral chromatography or diastereomeric salt formation with resolving agents like tartaric acid) is critical for enantiopure yields . Post-synthesis, treat with HCl to form the hydrochloride salt, enhancing solubility and crystallinity . Validate purity using polarimetry and chiral HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : Use a Chromolith® Silica column with UV detection (λ = 254 nm) for high-resolution separation of impurities .

- FTIR : Confirm functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, benzotriazole C-N stretches at 1350–1500 cm⁻¹) .

- NMR : Assign peaks for the methyl group (δ ~3.5 ppm, singlet) and aromatic protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and fragmentation patterns .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

- Methodological Answer : The hydrochloride salt form improves aqueous solubility (e.g., up to 50 mg/mL in PBS). For low solubility:

- Use co-solvents (e.g., DMSO ≤1% v/v) .

- Adjust pH to 6.5–7.5 to stabilize the zwitterionic form of the carboxylic acid group .

- Employ surfactants (e.g., Tween-80) for in vitro cellular uptake studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based kinase assays) and cell-based (e.g., reporter gene assays) systems to confirm target specificity .

- Off-Target Screening : Use proteome-wide affinity chromatography or SPR to identify nonspecific binding .

- Data Normalization : Control for batch-to-batch variability in hydrochloride salt hydration states, which may alter bioavailability .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Core Modifications : Introduce substituents at the benzotriazole N1 or C5 positions to assess steric/electronic effects on binding .

- Salt Forms : Compare hydrochloride with other salts (e.g., sulfate, mesylate) to optimize pharmacokinetics .

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes with target proteins (e.g., kinases) .

Q. How can researchers mitigate instability during long-term storage or under experimental conditions?

- Methodological Answer :

- Storage : Lyophilize and store at −20°C in amber vials under argon to prevent hydrolysis of the carboxylic acid group .

- In-Use Stability : Monitor pH in buffer solutions (degradation accelerates at pH >8) and avoid prolonged exposure to light .

- Impurity Profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., decarboxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.